molecular formula C17H25NO3 B097488 Propiophenone, 2',4'-dimethoxy-3-(4-methylpiperidino)- CAS No. 18703-90-7

Propiophenone, 2',4'-dimethoxy-3-(4-methylpiperidino)-

Cat. No. B097488
CAS RN: 18703-90-7
M. Wt: 291.4 g/mol
InChI Key: PYEGGJNIGMILOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propiophenone, 2',4'-dimethoxy-3-(4-methylpiperidino)-, commonly known as PMK, is a chemical compound used in the synthesis of various drugs, including MDMA (ecstasy) and methamphetamine. PMK is a controlled substance due to its potential for abuse and illicit drug manufacturing. However, PMK has also been studied for its potential applications in scientific research.

Mechanism Of Action

PMK is a precursor to various drugs that act on the central nervous system, including MDMA and methamphetamine. These drugs work by increasing the levels of neurotransmitters, such as serotonin and dopamine, in the brain. PMK itself does not have any direct effects on the central nervous system.

Biochemical And Physiological Effects

PMK has not been extensively studied for its biochemical and physiological effects. However, it is known to be metabolized in the liver and excreted in the urine. PMK is also known to be toxic to cells in vitro, although the mechanisms of toxicity are not well understood.

Advantages And Limitations For Lab Experiments

PMK has several advantages for use in lab experiments, including its availability and relatively low cost. However, PMK is also a controlled substance, which may limit its accessibility for some researchers. Additionally, the use of PMK in lab experiments may raise ethical concerns due to its potential for illicit drug synthesis.

Future Directions

There are several potential future directions for research on PMK. One area of interest is the development of new synthetic methods using PMK as a starting material. Another area of interest is the optimization of existing synthetic methods to improve efficiency and reduce waste. Additionally, further studies on the biochemical and physiological effects of PMK may provide insights into its potential toxicity and therapeutic applications.

Synthesis Methods

PMK can be synthesized through various methods, including the Leuckart-Wallach reaction and the Wacker oxidation reaction. The Leuckart-Wallach reaction involves the reaction of phenylacetone with formamide and ammonium formate, while the Wacker oxidation reaction involves the oxidation of ethylbenzene to acetophenone, followed by the reaction of acetophenone with methylamine and paraformaldehyde.

Scientific Research Applications

PMK has been studied for its potential applications in scientific research, particularly in the field of organic chemistry. PMK has been used as a starting material in the synthesis of various compounds, including chiral building blocks and pharmaceuticals. PMK has also been studied for its potential applications in the development of new synthetic methods and the optimization of existing methods.

properties

CAS RN

18703-90-7

Product Name

Propiophenone, 2',4'-dimethoxy-3-(4-methylpiperidino)-

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C17H25NO3/c1-13-6-9-18(10-7-13)11-8-16(19)15-5-4-14(20-2)12-17(15)21-3/h4-5,12-13H,6-11H2,1-3H3

InChI Key

PYEGGJNIGMILOY-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CCC(=O)C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC1CCN(CC1)CCC(=O)C2=C(C=C(C=C2)OC)OC

Other CAS RN

18703-90-7

synonyms

1-(2,4-Dimethoxyphenyl)-3-(4-methyl-1-piperidinyl)-1-propanone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.